6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylicacid
Description
6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound with a molecular formula of C10H8BrNO4 and a molecular weight of 286.08 g/mol . It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C10H8BrNO4 |
|---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
6-bromo-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15) |
InChI Key |
NMQVKNLJDHIPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the bromination of 4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. One common method is the hydrolysis of the corresponding esters using an approximately 2.8 M solution of hydrochloric acid in acetic acid with low water content . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a building block for compounds with potential biological activities, such as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include:
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Lacks the hydroxyl group at position 4.
4-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Lacks the bromine atom at position 6.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Differs in the position of the carboxylic acid group.
The uniqueness of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
